3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
3-(4,5-dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-6-14-11(16-10(8)13)7-5-15-17-4-2-1-3-9(7)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZNISPCHNKEEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=NC=C(C(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
- Reactants: N-amino-2-iminopyridine derivatives and β-ketoesters (e.g., ethyl acetoacetate).
- Solvent: Ethanol with acetic acid (optimal 6 equivalents).
- Atmosphere: Molecular oxygen (O₂) at 1 atm.
- Temperature: Approximately 130 °C.
- Time: Around 18 hours.
The reaction proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation and dehydrative cyclization to yield the pyrazolo[1,5-a]pyridine core.
Key Findings and Optimization Data
| Entry | Acid Equivalent | Atmosphere | Yield of Pyrazolo[1,5-a]pyridine (%) |
|---|---|---|---|
| 1 | 2 (Acetic Acid) | Air | 34 |
| 2 | 4 (Acetic Acid) | Air | 52 |
| 3 | 6 (Acetic Acid) | Air | 74 |
| 4 | 6 (Acetic Acid) | O₂ | 94 |
| 5 | 6 (Acetic Acid) | Argon | 6 |
| 6 | 1 (p-Toluenesulfonic Acid) | O₂ | 39 |
| 7 | 2 (p-Toluenesulfonic Acid) | O₂ | 41 |
| 8 | 1 (Trifluoroacetic Acid) | O₂ | 48 |
| 9 | 2 (Trifluoroacetic Acid) | O₂ | 55 |
- Increasing acetic acid equivalents improves yield up to 6 equivalents; beyond this, side reactions occur.
- Molecular oxygen is essential for high yields, confirming the oxidative nature of the coupling.
- Strong Brønsted acids other than acetic acid give lower yields.
- The reaction is performed without metal catalysts, enhancing simplicity and sustainability.
Mechanistic Insights
The mechanism involves:
- Formation of an adduct between N-amino-2-iminopyridine and the β-dicarbonyl compound.
- Oxidative dehydrogenation facilitated by molecular oxygen.
- Intramolecular cyclization and dehydration to form the pyrazolo[1,5-a]pyridine ring system.
This method has been successfully applied to a variety of N-amino-2-iminopyridine derivatives and cyclic β-diketones, demonstrating broad substrate scope and functional group tolerance.
Preparation via Alkyne Activation and Cyclization
An alternative approach involves the use of alkynyl aldehydes and 5-aminopyrazoles to construct pyrazolo[3,4-b]pyridine frameworks, which can be adapted for related pyrazolo[1,5-a]pyridines.
Reaction Overview
- Reactants: 5-Aminopyrazoles and alkynyl aldehydes.
- Catalysts: Silver trifluoroacetate (Ag(CF₃CO₂)) and triflic acid (TfOH).
- Solvent: N,N-Dimethylacetamide (DMAc).
- Temperature: 100 °C.
- Time: 2 hours.
Key Features
- The reaction proceeds via 6-endo-dig cyclization, activating the C≡C bond.
- Good yields (68–84%) are obtained for various substituted pyrazole derivatives.
- The method shows excellent regioselectivity and functional group tolerance.
- Halogen-functionalized products can be selectively synthesized, which is relevant for preparing dichloropyrimidinyl-substituted derivatives.
Although this method is primarily reported for pyrazolo[3,4-b]pyridine frameworks, the principles of alkyne activation and cyclization can be adapted for pyrazolo[1,5-a]pyridine synthesis, especially for introducing halogenated substituents such as 4,5-dichloropyrimidin-2-yl groups.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridine + β-ketoester | EtOH, Acetic acid (6 equiv), O₂, 130 °C, 18 h | Up to 94 | Catalyst-free, high atom economy, oxygen-driven |
| Alkyne Activation & Cyclization | 5-Aminopyrazole + Alkynyl aldehyde | DMAc, Ag(CF₃CO₂), TfOH, 100 °C, 2 h | 68–84 | Regioselective, functional group tolerant |
| Cross-Coupling (for substitution) | Pyrazolo[1,5-a]pyridine + halogenated pyrimidine | Pd or Cu catalysts, bases, solvents | Variable | Enables introduction of dichloropyrimidinyl substituent |
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar solvent (e.g., DMF).
Oxidation and Reduction: May involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, which may have enhanced biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine has been studied for its role as a Trk (tropomyosin receptor kinase) inhibitor. Trk receptors are crucial in cancer biology as they are involved in cell signaling pathways that promote cell growth and survival. The inhibition of these receptors can lead to the suppression of tumor growth.
Structure-Activity Relationships (SAR)
Research has shown that modifications to the pyrazolo[1,5-a]pyridine structure can significantly affect its activity against Trk receptors. For example, the introduction of various substituents at specific positions on the pyrazolo ring has been linked to enhanced inhibitory potency. A study highlighted that certain derivatives exhibited IC50 values in the nanomolar range against TrkA, indicating strong potential for therapeutic use .
| Substituent | Position | IC50 Value (nM) | Comments |
|---|---|---|---|
| Picolinamide | 3rd | 1.7 | Enhances activity significantly |
| 2,5-Difluorophenyl | 5th | Variable | Further increases Trk inhibition |
Anticancer Properties
The compound has demonstrated anticancer properties through its ability to inhibit pathways associated with tumor growth. In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyridine can induce apoptosis in cancer cell lines by disrupting the signaling pathways mediated by Trk receptors .
Case Studies
- A series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer activity. Most compounds exhibited potent activity against various cancer cell lines, suggesting a promising avenue for drug development targeting Trk-mediated cancers .
Neuropharmacological Applications
Beyond oncology, there is emerging interest in the neuropharmacological effects of this compound derivatives. Research indicates potential applications in treating neurodegenerative diseases by modulating neurotrophin signaling pathways.
Neurotrophin Receptor Inhibition
The compound's ability to inhibit neurotrophin receptors could be leveraged in developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders. The modulation of these pathways may enhance neuronal survival and function .
Future Directions and Research Opportunities
Ongoing research is focused on optimizing the chemical structure of this compound to enhance its pharmacological profile. Future studies may explore:
- Combination therapies: Investigating synergistic effects with existing cancer therapies.
- Targeted delivery systems: Developing formulations that improve bioavailability and tissue targeting.
- Broader pharmacological screening: Assessing efficacy against a wider range of diseases beyond cancer and neurodegeneration.
Mechanism of Action
The mechanism of action of 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine involves its interaction with molecular targets such as CDKs. The compound binds to the ATP-binding site of CDKs, inhibiting their activity and thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
Pyrazolo[1,5-a]pyrimidine Derivatives Compounds like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines (e.g., compounds 174a and 174f) exhibit anticancer activity against human cell lines (PC3, MDA-MB-231, HepG2). These feature a fused pyridine-pyrazolopyrimidine system, unlike the target compound’s pyrazolo[1,5-a]pyridine with a pyrimidinyl substituent. Compound 174f showed an IC₅₀ < 5-fluorouracil (5-FU) in HepG2 cells .
Key Difference : The target compound’s dichloropyrimidine group may offer distinct steric and electronic properties compared to fused systems, altering target selectivity.
Enzyme Inhibitors
Dual PDE3/4 Inhibitors Compound 18 (−)-6-[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone) is a dual PDE3/4 inhibitor with PDE4B IC₅₀ = 0.47 μM. Substituents at the 7-position of the pyrazolo[1,5-a]pyridine core critically modulate activity . Derivatives like 19a-h (4,4-dimethylpyrazolones) show IC₅₀ values as low as 0.0034 μM for PDE4B .
Key Difference : The target compound’s dichloropyrimidine substituent may favor interactions with hydrophobic enzyme pockets, unlike the trifluoromethyl or methoxy groups in compound 16.
Kinase Inhibitors
CDK2 Inhibitors Compound D (3-(((3-bromo-5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)pyridine 1-oxide) inhibits CDK2. Its pyrazolo[1,5-a]pyrimidine core differs from the target’s pyrazolo[1,5-a]pyridine, but both utilize halogen substituents (Br in D vs. Cl in the target) for enhanced binding .
Hypnotic Agents
Zaleplon Analogues 3-Carbonitrile-5-methyl-7-substituted pyrazolo[1,5-a]pyridines (e.g., zaleplon) emphasize the importance of the 3-position substituent for hypnotic activity. Replacing the carbonitrile with dichloropyrimidine in the target compound could shift activity toward kinase inhibition or cytotoxicity .
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight | LogP* (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| 3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine | 265.10 | 3.2 | Low (lipophilic) |
| Compound 174f | ~350 | 2.8 | Moderate |
| Compound 18 | 381.3 | 4.1 | Low |
*LogP values estimated using fragment-based methods.
Biological Activity
3-(4,5-Dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound has been optimized through various methodologies, including Suzuki coupling reactions. These methods allow for the efficient production of pyrazolo[1,5-a]pyridine derivatives, which are crucial for exploring their biological applications. The compound can be synthesized from 3-pyrazolo[1,5-a]pyridine boronic esters and various heteroaryl groups, demonstrating versatility in chemical modifications .
Anticancer Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines through mechanisms involving topoisomerase inhibition and apoptosis induction. A notable study evaluated the cytotoxic effects of several derivatives against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that specific compounds demonstrated IC50 values significantly lower than established anticancer agents like sorafenib .
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and survival. In silico docking studies have suggested that these compounds can effectively bind to active sites of proteins involved in cancer progression, such as VEGFR-2 and protein kinase C .
Additional Biological Activities
Beyond their anticancer properties, pyrazolo[1,5-a]pyridines have been studied for a variety of other biological activities:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi.
- Anti-inflammatory Effects : Certain compounds exhibit potential in reducing inflammation markers in vitro.
- Cytotoxicity : Evaluations have demonstrated varying degrees of cytotoxicity across different human cancer cell lines .
Case Studies
A series of case studies highlight the diverse applications of this compound derivatives:
- Study on Anticancer Activity : A comprehensive study assessed the anticancer efficacy of multiple derivatives against HCT-116 cells. The findings revealed a structure-activity relationship where modifications at specific positions significantly enhanced cytotoxicity .
- In Vivo Studies : Experimental models have been employed to evaluate the in vivo efficacy of selected compounds. These studies often focus on tumor growth inhibition and overall survival rates in treated subjects compared to controls.
Q & A
Basic: What are the most reliable synthetic routes for preparing 3-(4,5-dichloropyrimidin-2-yl)pyrazolo[1,5-a]pyridine?
Methodological Answer:
The compound can be synthesized via enaminone intermediates (derived from acetophenones and DMF-DMA) reacting with chlorinated pyrimidine precursors under reflux in pyridine. For example, enaminones formed at 120°C for 3–4 hours react with dichloropyrimidine derivatives in pyridine at 120°C for 4–6 hours, yielding the target compound in 87–95% efficiency . Alternatively, palladium-catalyzed direct CH arylation of pyrazolo[1,5-a]pyridine scaffolds with dichloropyrimidine halides offers regioselective coupling . Confirm purity via HPLC and structural integrity via / NMR, ensuring peaks align with calculated values (e.g., pyrimidine protons at δ 8.2–8.5 ppm) .
Advanced: How can regioselectivity challenges in pyrazolo-pyrimidine coupling be addressed?
Methodological Answer:
Regioselectivity during coupling can be controlled using novel catalysts (e.g., Pd(OAc) with Xantphos ligand) or solvent systems (DMF/EtOH mixtures). For instance, a one-pot protocol with a catalyst system (5 mol% Pd, 10 mol% ligand) in DMF at 100°C selectively activates the C3 position of pyrazolo[1,5-a]pyridine, minimizing off-target bonding . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and validate regiochemistry using NOESY NMR to confirm spatial proximity of dichloropyrimidine and pyrazole protons .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : NMR should resolve pyrimidine protons (δ 8.2–8.5 ppm) and pyrazole protons (δ 6.8–7.1 ppm). NMR confirms carbonyl (δ 160–165 ppm) and quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion peak (e.g., [M+H] at m/z 319.02 for CHClN) with <2 ppm deviation .
- IR Spectroscopy : Key stretches include C-Cl (750–800 cm) and aromatic C=C (1500–1600 cm) .
Advanced: How can computational modeling optimize SAR for biological activity?
Methodological Answer:
Use SwissADME to predict pharmacokinetic properties (e.g., logP ~3.5, TPSA ~70 Å) and docking studies (AutoDock Vina) to assess interactions with target proteins (e.g., COX-2 or EphB3 kinase). For example, the dichloro-pyrimidine moiety enhances hydrophobic binding in COX-2’s active site, while pyrazolo-pyridine improves solubility. Validate predictions via in vitro assays (IC determination) and compare with analogs lacking Cl substituents .
Basic: What safety protocols are essential when handling chlorinated intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact with dichloropyrimidine intermediates .
- Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., acyl chloride formation).
- Waste Management : Neutralize acidic byproducts with 10% NaHCO before disposal in halogenated waste containers .
Advanced: How to resolve contradictions in reported synthetic yields (e.g., 62% vs. 95%)?
Methodological Answer:
Variations arise from reagent purity (e.g., enaminone stability) and reaction scaling . To reproduce high yields (≥90%):
- Purify enaminones via recrystallization (ethanol/DMF) before use .
- Optimize stoichiometry (1:1.2 ratio of pyrazolo-pyridine to dichloropyrimidine).
- Employ microwave-assisted synthesis (100 W, 120°C, 30 min) to reduce side reactions . Validate via NMR (if applicable) to detect fluorinated byproducts .
Basic: What biological activities are reported for pyrazolo-pyrimidine analogs?
Methodological Answer:
- Antibacterial : 3-(4-Methoxybenzyl)-linked derivatives show MIC values of 2.6–5.3 µM against S. aureus .
- Antitumor : Pyrazolo[1,5-a]pyrimidine-coumarin hybrids inhibit HEPG2-1 cells (IC = 2.7 µM) via topoisomerase II inhibition .
- Kinase Inhibition : 3-Carboxamide derivatives (e.g., AZD9362) target IGF-1R with nM affinity .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The dichloropyrimidine group acts as an electrophilic partner in Pd-catalyzed couplings. DFT studies suggest the C5-Cl bond is more reactive due to lower bond dissociation energy (BDE ≈ 75 kcal/mol vs. 82 kcal/mol for C4-Cl). Copper-catalyzed oxidative annulation with terminal alkynes proceeds via a radical mechanism , confirmed by EPR trapping of Cu(I) intermediates . Use -labeling to track regiochemistry in the pyrazolo-pyridine core .
Basic: How to troubleshoot low yields in final purification steps?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., DCM/hexane 1:3) to remove unreacted starting materials.
- Column Chromatography : Optimize eluent (e.g., 5% MeOH in DCM) and silica gel grade (230–400 mesh).
- HPLC Prep : C18 column with acetonitrile/water (70:30) at 2 mL/min resolves polar impurities .
Advanced: How does substitution at position 7 influence biological potency?
Methodological Answer:
Position 7 modifications (e.g., -NO, -NH) alter hydrogen bonding and π-stacking in target binding. For example:
- 7-Nitro derivatives enhance COX-2 inhibition (IC = 0.8 µM vs. 3.2 µM for unsubstituted analogs) by forming a salt bridge with Arg513 .
- 7-Amino groups improve solubility (logS = -4.2 → -3.5) but reduce membrane permeability (P-gp efflux ratio = 2.1 → 4.7) . Test via SPR binding assays and MD simulations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
